6-Bromo-3-(methylsulfonyl)-1H-indazole chemical properties
6-Bromo-3-(methylsulfonyl)-1H-indazole chemical properties
An In-Depth Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-3-(methylsulfonyl)-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its strategic application in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Value of a Privileged Scaffold
The indazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] Its unique combination of a hydrogen bond-donating N-H group and a hydrogen bond-accepting pyridine-like nitrogen allows it to form key interactions with protein targets, most notably the hinge region of protein kinases.[1][2]
6-Bromo-3-(methylsulfonyl)-1H-indazole (CAS No: 885271-39-8) is a strategically functionalized derivative designed for maximum utility in synthetic and medicinal chemistry. It incorporates three key features:
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The 1H-Indazole Core: Provides the essential scaffold for biological target engagement.
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A C6-Bromo Substituent: Serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.
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A C3-Methylsulfonyl Group: A potent electron-withdrawing group and hydrogen bond acceptor that modulates the electronic properties of the core and offers an additional interaction point for target binding.
This guide will explore the chemical properties and synthetic utility that make this compound a valuable tool for constructing complex molecular architectures and developing novel therapeutic agents.
Physicochemical and Structural Properties
The properties of 6-Bromo-3-(methylsulfonyl)-1H-indazole are dictated by its fused aromatic system and strong electron-withdrawing substituents. While experimental data is limited, computational predictions provide valuable insights.
| Property | Value | Source |
| CAS Number | 885271-39-8 | Inferred |
| Molecular Formula | C₈H₇BrN₂O₂S | [3] |
| Molecular Weight | 275.12 g/mol | [4] |
| Monoisotopic Mass | 273.94116 Da | [3][4] |
| Appearance | Expected to be a solid | |
| XlogP (Predicted) | 1.8 | [3][4] |
| Hydrogen Bond Donors | 1 (the N-H proton) | [4] |
| Hydrogen Bond Acceptors | 3 (the two sulfonyl oxygens and the N2 nitrogen) | [4] |
| SMILES | CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br | [3] |
| InChIKey | VTPLMCLBXPNRFX-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Proposed)
Part 1: Synthesis of 6-Bromo-1H-indazole (Precursor) [5] This protocol is adapted from a known large-scale synthesis.
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Acetylation: Dissolve 4-bromo-2-methylaniline in a suitable solvent like chloroform. Cool the solution and add acetic anhydride while maintaining a low temperature.
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Diazotization and Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for several hours (e.g., 20 hours).
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Hydrolysis and Work-up: After cooling, remove volatile components under vacuum. Add hydrochloric acid and heat to hydrolyze the acetyl group.
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Isolation: Cool the acidic mixture and adjust the pH to basic (e.g., pH 11) with a strong base like sodium hydroxide to precipitate the product. The resulting solid can be slurried with a non-polar solvent like heptane, filtered, and dried to yield 6-Bromo-1H-indazole.
Part 2: Synthesis of 6-Bromo-3-(methylsulfonyl)-1H-indazole This part of the protocol is based on common transformations of the indazole core.
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Step 2: C3-Iodination: Dissolve 6-Bromo-1H-indazole in a solvent like DMF or THF. Add potassium hydroxide followed by iodine. Stir at room temperature until TLC or LC-MS indicates complete conversion to 6-Bromo-3-iodo-1H-indazole.
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Step 3: Thiolation: In a separate flask, prepare sodium thiomethoxide (NaSMe). Add this solution to the 6-Bromo-3-iodo-1H-indazole from the previous step. The more reactive iodine at the C3 position should undergo nucleophilic substitution to yield 6-Bromo-3-(methylthio)-1H-indazole.[6]
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Step 4: Oxidation: Dissolve the crude methylthioether intermediate in a solvent like dichloromethane (DCM) or methanol. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, in portions. The reaction is often exothermic and may require cooling.
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Purification: The final product, 6-Bromo-3-(methylsulfonyl)-1H-indazole, should be purified from the reaction mixture using standard techniques such as column chromatography on silica gel. Purity should be confirmed by NMR and Mass Spectrometry.
Spectroscopic Characterization (Expected)
While experimental spectra are not published, the structure allows for a confident prediction of key spectroscopic features.
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¹H NMR:
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Aromatic Region: Three protons on the benzene ring are expected. The H7 proton will likely appear as a doublet, the H5 proton as a doublet of doublets, and the H4 proton as a doublet.
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N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
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Methyl Protons: A sharp singlet around 3.0-3.5 ppm, corresponding to the three protons of the methylsulfonyl group.
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¹³C NMR:
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Eight distinct carbon signals are expected.
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The carbon attached to the sulfonyl group (C3) will be significantly downfield.
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The carbon attached to the bromine (C6) will also be shifted.
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The methyl carbon of the sulfonyl group will appear upfield.
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Mass Spectrometry:
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The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).
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Predicted adducts include [M+H]⁺ at m/z 274.9484 and [M+Na]⁺ at m/z 296.9304.[3]
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Chemical Reactivity and Synthetic Utility
The true value of this molecule lies in its predictable and versatile reactivity, which allows for its incorporation into diverse molecular scaffolds.
Caption: Key reactivity sites on the indazole scaffold.
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N-Alkylation and N-Arylation: The N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., Cs₂CO₃, NaH). The resulting indazolide anion is a potent nucleophile that can react with a wide range of electrophiles (alkyl halides, aryl halides) to generate N1- and N2-substituted products. The regioselectivity of this reaction can often be controlled by the choice of base, solvent, and electrophile.[7]
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Palladium-Catalyzed Cross-Coupling: The C6-bromo substituent is the primary site for molecular diversification. It readily participates in cornerstone C-C and C-N bond-forming reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse side chains.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
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Heck and Stille Couplings: Further expanding the scope of possible modifications.
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The ability to perform these reactions makes the compound an ideal starting point for building libraries of related compounds for structure-activity relationship (SAR) studies.[6][8]
Applications in Medicinal Chemistry
6-Bromo-3-(methylsulfonyl)-1H-indazole is not an end-product therapeutic but rather a high-value building block for their creation. Its structure is particularly suited for the development of protein kinase inhibitors .
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Scaffold for Kinase Inhibition: The indazole core mimics the adenine region of ATP and can form hydrogen bonds with the kinase hinge region.[1]
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Vector for SAR Exploration: The C6-bromo position provides a reliable attachment point for exploring the solvent-exposed region of a kinase binding pocket. By synthesizing a library of analogs with different groups at the C6 position, researchers can systematically probe for optimal interactions and improve potency and selectivity.
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Modulation of Physicochemical Properties: The methylsulfonyl group at C3 is a strong hydrogen bond acceptor and can engage with nearby amino acid residues in the target protein. Its electron-withdrawing nature also lowers the pKa of the N-H proton and influences the overall polarity and solubility of the final molecule, which are critical parameters for drug development.
Safety and Handling
No specific safety data sheet (SDS) is available for 6-Bromo-3-(methylsulfonyl)-1H-indazole. However, based on data for closely related compounds like 6-bromo-1H-indazole, the following precautions are advised.[9][10]
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Hazard Classification (Anticipated):
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Personal Protective Equipment (PPE):
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Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]
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Conclusion
6-Bromo-3-(methylsulfonyl)-1H-indazole is a sophisticated chemical intermediate designed for purpose-driven synthesis in drug discovery. Its combination of a biologically relevant indazole core, a versatile cross-coupling handle, and a potent electronic/hydrogen-bonding modulator makes it an exceptionally valuable tool. By understanding its synthesis, reactivity, and strategic role, researchers can effectively leverage this building block to accelerate the development of novel, targeted therapeutics.
References
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